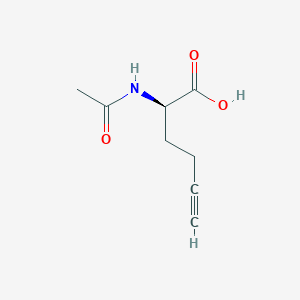

(R)-2-Acetamidohex-5-ynoic acid

Description

(R)-2-Acetamidohex-5-ynoic acid is a chiral N-acetylated amino acid derivative characterized by a terminal alkyne group at the fifth carbon of its hexanoic acid backbone. Its (R)-configuration is critical for stereoselective applications, particularly in bioorthogonal chemistry and enzymatic studies. The compound is synthesized via enzymatic resolution of the racemic DL-homopropargylglycine using kidney acylase I, which selectively deprotects the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess . This method underscores the importance of chirality in its biological interactions and functional utility.

The alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling biomolecules in live-cell imaging and proteomics . Its structural uniqueness—combining an acetylated amino group, a carboxylic acid, and a terminal alkyne—distinguishes it from conventional amino acids and related derivatives.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2R)-2-acetamidohex-5-ynoic acid |

InChI |

InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m1/s1 |

InChI Key |

IFHYXPYZVZLDKD-SSDOTTSWSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCC#C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCC#C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidohex-5-ynoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as a protected amino acid derivative.

Formation of the Alkyne: The alkyne group is introduced through a series of reactions, such as the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Acetamido Group Introduction: The acetamido group is introduced through acetylation, where the amino group is reacted with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of ®-2-Acetamidohex-5-ynoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Acetamidohex-5-ynoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon or Lindlar’s catalyst.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium on carbon, Lindlar’s catalyst.

Substitution: Acetic anhydride, acetyl chloride.

Major Products:

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Various substituted amides.

Scientific Research Applications

®-2-Acetamidohex-5-ynoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein modifications.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Acetamidohex-5-ynoic acid involves its interaction with specific molecular targets, such as enzymes. The acetamido group can form hydrogen bonds with active site residues, while the alkyne group can participate in covalent modifications of the enzyme. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between (R)-2-acetamidohex-5-ynoic acid and analogous compounds:

Detailed Comparisons

DL-Homopropargylglycine

- Structural Differences : The racemic form lacks enantiomeric purity, limiting its utility in stereospecific applications.

- Functional Impact : Requires enzymatic or chemical resolution to isolate the (R)-enantiomer, adding complexity to synthesis workflows .

- Applications: Primarily a precursor for (R)-2-acetamidohex-5-ynoic acid rather than a standalone reagent.

(R)-2-Amino-2-phenylacetic Acid

- Structural Differences : Substitutes the alkyne and acetyl group with a phenyl ring, reducing its reactivity in click chemistry.

- Functional Impact : The absence of an alkyne limits its use in bioorthogonal tagging but enhances stability in acidic environments.

- Applications : Widely used in asymmetric synthesis of β-lactam antibiotics and other pharmaceuticals .

Ranitidine-Related Compounds

Research Findings and Implications

Stereochemical Influence on Bioactivity

The (R)-enantiomer of 2-acetamidohex-5-ynoic acid exhibits superior compatibility with mammalian enzymes compared to the (S)-form, as demonstrated in acylase I-mediated hydrolysis studies . This enantioselectivity is critical for minimizing off-target effects in biological systems.

Alkyne Reactivity in Bioorthogonal Chemistry

The terminal alkyne group enables rapid conjugation with azide-tagged biomolecules, achieving reaction efficiencies >90% under physiological conditions . In contrast, ranitidine derivatives with sulfur or nitro groups lack this reactivity, limiting their utility in live-cell imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.